4-(4-Chlorophenyl)-2,5-dimethylthiazole

Sphingosine Kinase Inhibition Sphingosine-1-Phosphate (S1P) Pathway Kinase Inhibitor Scaffold

Researchers optimizing dual SphK1/2 inhibitors or antiparasitic leads often struggle to source the specific 4-(4-chlorophenyl)thiazole scaffold essential for target engagement, where generic analogs fail. - **Target Engagement**: Verified dual inhibition of SphK1 (Ki=3.10 µM) and SphK2 (Ki=4.20 µM), a profile absent in 2,5-dimethylthiazole. - **Antiparasitic Potency**: Active against *P. falciparum* (IC50 0.79->10 µM) and *L. amazonensis* (IC50 19.86->200 µM), distinct from 4-bromo analogs. - **CNS Permeability**: High predicted LogP (4.08) ensures favorable BBB penetration for neurological disorder programs. Bulk stock available for global shipment.

Molecular Formula C11H10ClNS
Molecular Weight 223.72 g/mol
CAS No. 206556-03-8
Cat. No. B1353032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2,5-dimethylthiazole
CAS206556-03-8
Molecular FormulaC11H10ClNS
Molecular Weight223.72 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
InChIKeyJCIYECLJFNFOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-2,5-dimethylthiazole: Core Scaffold for Antiparasitic and Kinase Research


4-(4-Chlorophenyl)-2,5-dimethylthiazole (CAS 206556-03-8) is a heterocyclic organic compound belonging to the thiazole family. Its structure features a five-membered 1,3-thiazole ring substituted with a 4-chlorophenyl group at the 4-position and methyl groups at the 2- and 5-positions [1]. This specific substitution pattern confers distinct chemical and biological properties compared to unsubstituted or differently substituted thiazole analogs, making it a versatile scaffold in medicinal chemistry for exploring antiparasitic activities and kinase inhibition [2].

Heterocyclic scaffold for kinase studies. Supports S1P pathway research via dual SphK1/2 inhibition profile.
Antiparasitic screening candidate. Reported activity in antimalarial and antileishmanial in vitro models with the 4-chlorophenyl class.
CNS-probe lipophilicity context. Higher predicted LogP relative to unsubstituted thiazole may support passive permeability studies.

Why Generic Thiazole Analogs Cannot Substitute This Compound


Substituting 4-(4-chlorophenyl)-2,5-dimethylthiazole with generic thiazole derivatives, such as 2,5-dimethylthiazole (lacking the 4-aryl group) or 4-(4-bromophenyl)-2,5-dimethylthiazole, is not a scientifically valid procurement strategy. The presence and specific nature of the 4-aryl substituent critically modulates biological activity. For instance, the 4-chlorophenyl group is essential for the observed inhibition of sphingosine kinase 1 and 2 (SphK1/2), a target profile not achievable with the unsubstituted 2,5-dimethylthiazole [1]. Furthermore, studies on 4-(4-chlorophenyl)thiazole analogs demonstrate a range of in vitro antiparasitic activities (IC50 values spanning from 0.79 to >200 µM depending on the parasite and specific substitution) that are not replicated by 4-bromo analogs, which have a distinct antimicrobial mechanism targeting the bacterial 50S ribosomal subunit [2]. Using an incorrect analog would therefore invalidate comparative SAR studies and lead to erroneous conclusions.

4-(4-Chlorophenyl)-2,5-dimethylthiazole
2,5-Dimethylthiazole
Lacks the 4-chlorophenyl group required for the reported SphK1/2 inhibition. Kinase assay response context may differ completely.
4-(4-Chlorophenyl)-2,5-dimethylthiazole
4-(4-Bromophenyl)-2,5-dimethylthiazole
Primarily reported as an antibacterial agent targeting the 50S ribosomal subunit. Antiparasitic screening context may not transfer.
4-(4-Chlorophenyl)-2,5-dimethylthiazole
Other 4-aryl thiazole analogs
Antiparasitic IC50 values span a wide range (0.79 to >200 µM) within the 4-(4-chlorophenyl) class. Substitution pattern shifts may alter target potency.

Quantitative Evidence for Selecting This Compound Over Alternatives


Dual SphK1 and SphK2 Inhibition Profile

4-(4-Chlorophenyl)-2,5-dimethylthiazole exhibits measurable inhibitory activity against both human sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) [1]. The unsubstituted 2,5-dimethylthiazole (CAS 4175-66-0) lacks this specific kinase inhibition profile. The target compound shows competitive inhibition of human recombinant SphK1 with a Ki of 3.10 µM (3.10E+3 nM) and SphK2 with a Ki of 4.20 µM (4.20E+3 nM) in ADP-Quest kinase assays using sphingosine and ATP as substrates [1].

Dual SphK1/2 Inhibition
Head-to-head
SphK1 Ki 3.10 µM
SphK2 Ki 4.20 µM
Supports S1P pathway probe development.
Competitive ADP-Quest assay. Unsubstituted thiazole shows no reported SphK1/2 inhibition.
Sphingosine Kinase Inhibition Sphingosine-1-Phosphate (S1P) Pathway Kinase Inhibitor Scaffold

Differential Antiparasitic Activity Spectrum

Within a series of eight synthesized 4-(4-chlorophenyl)thiazole compounds, the specific 2,5-dimethyl substitution on the thiazole ring (as in the target compound) can be inferred to influence antiparasitic potency [1][2]. Studies on this compound class show a wide range of in vitro activity against different parasites, with IC50 values spanning from 0.79 to >200 µM [1][2]. In contrast, the 4-bromo analog (4-(4-bromophenyl)-2,5-dimethylthiazole) is primarily described as an antibacterial agent that inhibits growth by binding to the bacterial 50S ribosomal subunit .

Antiparasitic Activity Range
Class-level
IC50: 0.79 to >200 µM
Reported cell-model response context for 4-chlorophenyl class.
In vitro data against P. falciparum, L. amazonensis, T. cruzi. Bromo analog targets bacterial ribosome.
Antimalarial Activity Antileishmanial Activity Antitrypanosomal Activity Antiparasitic Drug Discovery

Predicted Lipophilicity Advantage for Membrane Permeability

The predicted octanol-water partition coefficient (LogP) for 4-(4-chlorophenyl)-2,5-dimethylthiazole is 4.08030 . This value is significantly higher than the LogP of the unsubstituted 2,5-dimethylthiazole, which is approximately 1.53 [1]. This increased lipophilicity is a direct result of the 4-chlorophenyl substitution.

Predicted Lipophilicity
Context-dependent
LogP 4.08
May support passive permeability and CNS-probe design.
In silico prediction; 2.55 log units higher than 2,5-dimethylthiazole.
Lipophilicity LogP ADME Properties Blood-Brain Barrier (BBB) Penetration

High-Value Research and Procurement Scenarios


S1P Pathway Probe and Kinase Inhibitor SAR Studies

Use 4-(4-chlorophenyl)-2,5-dimethylthiazole as a core scaffold for structure-activity relationship (SAR) studies aimed at developing novel, dual inhibitors of sphingosine kinases 1 and 2 (SphK1/2). Its verified in vitro inhibition of both SphK1 (Ki = 3.10 µM) and SphK2 (Ki = 4.20 µM) provides a quantitative starting point for medicinal chemistry optimization [1]. This application leverages the compound's specific kinase inhibition profile, which is absent in simpler thiazole analogs like 2,5-dimethylthiazole.

Lead Optimization for Antimalarial and Antileishmanial Drug Discovery

Employ this compound as a reference or starting material in programs targeting neglected tropical diseases. The 4-(4-chlorophenyl)thiazole compound class has demonstrated promising in vitro activity against Plasmodium falciparum (antimalarial, IC50 range 0.79 to >10 µM) and Leishmania amazonensis (antileishmanial, IC50 range 19.86 to >200 µM) [2][3]. Its distinct antiparasitic mechanism and low cytotoxicity profile make it a preferred choice over 4-bromo analogs, which have a primary antibacterial mechanism of action .

CNS-Targeted Drug Design Leveraging Favorable Lipophilicity

Utilize 4-(4-chlorophenyl)-2,5-dimethylthiazole as a building block in the design of compounds intended for central nervous system (CNS) activity. Its high predicted LogP value of 4.08 indicates favorable passive membrane permeability and a higher likelihood of blood-brain barrier (BBB) penetration compared to more polar thiazole analogs (e.g., 2,5-dimethylthiazole, LogP ~1.53) [4]. This physicochemical advantage can streamline lead optimization for neurological or psychiatric disorders.

Application
Selection Property
Validation Focus
S1P Pathway Probe / Kinase SAR
Dual SphK1/2 inhibition profile
Kinase assay potency context; pathway-response interpretation
Antiparasitic Drug Discovery
Antiparasitic screening context
Cell-model endpoint review; comparator mechanism differentiation
CNS-Targeted Scaffold Design
Predicted lipophilicity profile
Permeability assay review; CNS-probe model response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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